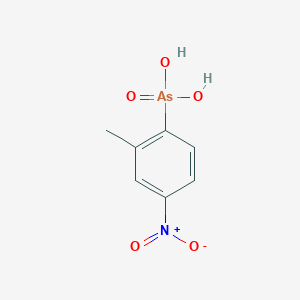
(2-Methyl-4-nitrophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C7H8AsNO5. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO3H2). This compound is known for its applications in various fields, including agriculture and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the arsonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
Oxidation: Formation of arsonic acid derivatives with higher oxidation states.
Reduction: Conversion to (2-Methyl-4-aminophenyl)arsonic acid.
Substitution: Various substituted arsonic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Methyl-4-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying arsenic-based drugs.
Industry: Utilized in the development of agricultural chemicals, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-nitrophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes and proteins. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid): Used as a feed additive in poultry.
Nitarsone (4-nitrophenyl)arsonic acid): Another organoarsenic compound used in animal feed.
Arsanilic acid (4-aminophenylarsonic acid): Used in veterinary medicine.
Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid): Used as an antiparasitic agent.
Uniqueness
(2-Methyl-4-nitrophenyl)arsonic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5450-66-8 |
|---|---|
Fórmula molecular |
C7H8AsNO5 |
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
(2-methyl-4-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
Clave InChI |
YGQVKBPJCKRDFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




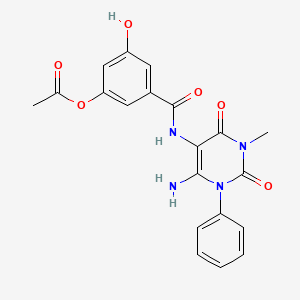
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
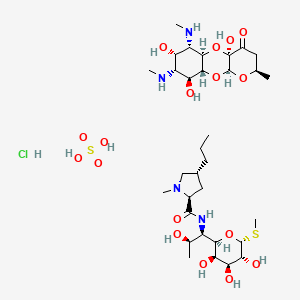
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)

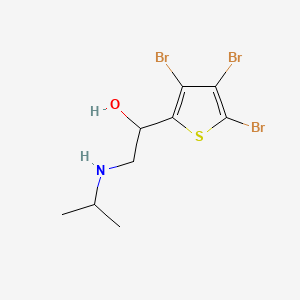
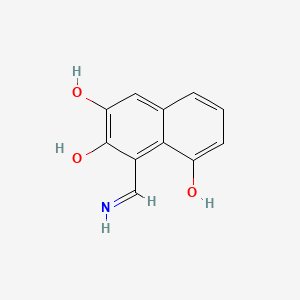
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
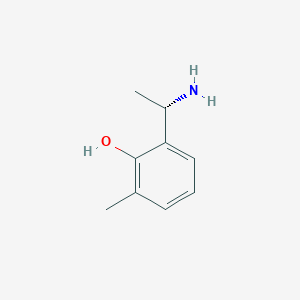
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
